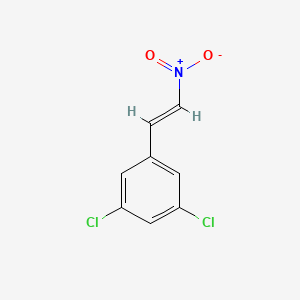![molecular formula C12H18N4 B11886188 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl- CAS No. 646056-42-0](/img/structure/B11886188.png)
1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 2,3-diaminopyrazine with suitable aldehydes or ketones under acidic or basic conditions.
Spiro Formation: The spiro structure is formed by reacting the pyrazine derivative with a suitable cyclic ketone or aldehyde in the presence of a base, such as sodium hydride or potassium carbonate, to induce cyclization.
Methylation: The final step involves the methylation of the nitrogen atom in the diazaspirononane ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of 7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazine ring or the spiro structure are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents like methyl iodide for alkylation.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with various functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Wirkmechanismus
The mechanism of action of 7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Pyrazin-2-yl)-1,7-diazaspirononane: Lacks the methyl group at the 7-position, which may affect its biological activity and chemical reactivity.
7-Methyl-1-(pyridin-2-yl)-1,7-diazaspirononane: Contains a pyridine ring instead of a pyrazine ring, which can influence its electronic properties and interactions with biological targets.
7-Methyl-1-(quinolin-2-yl)-1,7-diazaspirononane: Features a quinoline ring, which can enhance its aromaticity and potential for π-π interactions.
Uniqueness
7-Methyl-1-(pyrazin-2-yl)-1,7-diazaspirononane is unique due to its specific spiro structure and the presence of both a pyrazine ring and a methyl group. This combination of features can result in distinct electronic properties, reactivity, and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
646056-42-0 |
|---|---|
Molekularformel |
C12H18N4 |
Molekulargewicht |
218.30 g/mol |
IUPAC-Name |
7-methyl-1-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C12H18N4/c1-15-8-4-12(10-15)3-2-7-16(12)11-9-13-5-6-14-11/h5-6,9H,2-4,7-8,10H2,1H3 |
InChI-Schlüssel |
DDXYCPBDMOSPCU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(C1)CCCN2C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)

![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)
![8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886142.png)


![4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol](/img/structure/B11886162.png)


![Thiazolo[5,4-h]isoquinoline-2,5-diamine](/img/structure/B11886180.png)

![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)
